4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide
Description
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core substituted with a 5-chloro-1,2,3-thiadiazole moiety via a methyl linker. The thiomorpholine ring is oxidized at the sulfur atom to form a sulfone group (1,1-dioxide), which significantly alters its electronic and steric properties compared to non-oxidized thiomorpholine derivatives.
Properties
Molecular Formula |
C7H10ClN3O2S2 |
|---|---|
Molecular Weight |
267.8 g/mol |
IUPAC Name |
4-[(5-chlorothiadiazol-4-yl)methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H10ClN3O2S2/c8-7-6(9-10-14-7)5-11-1-3-15(12,13)4-2-11/h1-5H2 |
InChI Key |
BPOLJFHNEDPXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=C(SN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 5-chloro-1,2,3-thiadiazole with thiomorpholine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine 1,1-Dioxide Derivatives
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide
- Structure : Propargyl-substituted thiomorpholine 1,1-dioxide.
- Synthesis : Oxidation of 4-(prop-2-yn-1-yl)thiomorpholine with MCPBA (77% yield) .
- Activity : Serves as a precursor for 1,2,3-triazole derivatives with antimicrobial activity (MIC: 8–64 µg/mL against Bacillus subtilis and Candida albicans) .
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide
- Application : Key intermediate for HIV maturation inhibitors (e.g., BMS-955176). Synthesized via continuous-flow chemistry to enhance safety and scalability .
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide
Thiadiazole-Containing Analogues
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine
- Structure : Morpholine core instead of thiomorpholine 1,1-dioxide.
- Key Differences : The absence of the sulfone group reduces electronegativity and may lower metabolic stability compared to the target compound .
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides
- Structure : Fused thiadiazine-dioxide ring system.
Functional Analogues in Drug Development
Theophylline Derivatives with Thiomorpholine 1,1-Dioxide
- Activity : Substitution of thiomorpholine with its 1,1-dioxide form led to complete loss of inhibitory activity against ATAD2, highlighting the critical role of sulfur oxidation state in bioactivity .
BMS-955176 (HIV Maturation Inhibitor)
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiomorpholine-1,1-dioxide core followed by regioselective substitution at the thiadiazole ring. Key steps include:
- Step 1 : Activation of the thiomorpholine-1,1-dioxide precursor using chlorinating agents (e.g., POCl₃) to introduce reactive sites .
- Step 2 : Coupling with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde via nucleophilic alkylation under inert conditions (N₂ atmosphere) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Look for characteristic shifts (e.g., thiadiazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 215.2727) .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, particularly the sulfone group geometry .
- Data Cross-Validation : Compare results with computational predictions (e.g., density functional theory (DFT)-optimized structures) .
Advanced Research Questions
Q. What experimental design strategies are effective for studying the reactivity of this compound under varying catalytic conditions?
- Methodological Answer : Use a factorial design of experiments (DoE) to evaluate variables such as temperature, catalyst type (e.g., Pd/C, CuI), and solvent polarity:
- Factor Screening : Identify critical parameters via Plackett-Burman design .
- Response Surface Methodology (RSM) : Optimize yield and selectivity using central composite design .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
- Case Study : A 2025 study demonstrated that Pd/C in DMF at 80°C maximizes cross-coupling efficiency for analogous thiomorpholine derivatives .
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Integrate molecular docking and molecular dynamics (MD) simulations:
- Docking Studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- Meta-Analysis : Cross-reference computational data with experimental IC₅₀ values from diverse sources to identify outliers .
Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS):
- Column Selection : C18 reverse-phase columns for polar impurities; chiral columns for enantiomeric separation .
- Gradient Elution : Optimize acetonitrile/water gradients to resolve co-eluting peaks .
- Impurity Profiling : Compare MS/MS fragmentation patterns with spectral libraries to identify structural analogs .
Methodological Challenges and Solutions
Q. How should researchers address inconsistencies in spectroscopic data across different laboratories?
- Solution Framework :
- Standardized Protocols : Adopt IUPAC guidelines for solvent selection, concentration, and instrument calibration .
- Interlaboratory Studies : Share raw data (e.g., NMR FID files) via platforms like PubChem to enable reproducibility checks .
- Machine Learning : Train models on spectral databases to predict and validate anomalous peaks .
Q. What strategies mitigate decomposition of the sulfone group during long-term storage?
- Best Practices :
- Storage Conditions : Use amber vials under argon at –20°C to prevent oxidation and photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life .
- Additive Screening : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
